7-Methyl-1,6-naphthyridin-2(1H)-one is a member of the naphthyridine family, which consists of bicyclic heterocyclic compounds containing nitrogen atoms in their ring structure. This compound is characterized by its unique structure, which includes a methyl group at the 7-position and a carbonyl group at the 2-position of the naphthyridine ring. The naphthyridine derivatives are known for their diverse biological activities and potential applications in pharmaceuticals.
The compound can be synthesized from various precursors, including substituted pyridines and naphthyridines. The synthesis often involves multi-step reactions that utilize techniques such as condensation, oxidation, and cyclization to form the desired structure.
7-Methyl-1,6-naphthyridin-2(1H)-one falls under the category of heterocyclic compounds and is classified specifically as a naphthyridine derivative. Naphthyridines are further divided into several isomers based on the positions of nitrogen atoms within the rings.
Several synthetic approaches exist for producing 7-methyl-1,6-naphthyridin-2(1H)-one. Common methods include:
The synthesis typically requires specific reagents such as palladium catalysts for cross-coupling reactions, as well as solvents like ethanol or dioxane for optimal reaction conditions. Reaction temperatures and times vary depending on the method employed but generally range from room temperature to elevated temperatures (50-80 °C) over several hours.
The molecular formula for 7-methyl-1,6-naphthyridin-2(1H)-one is . The structure features:
The compound's melting point is typically reported around 280 °C, with various characterization techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) used to confirm its structure .
7-Methyl-1,6-naphthyridin-2(1H)-one can participate in various chemical reactions:
Reactions are often carried out under controlled conditions with careful monitoring of temperature and pH to optimize yields and minimize side reactions.
While specific mechanisms for 7-methyl-1,6-naphthyridin-2(1H)-one are not extensively documented, compounds in this class often exhibit biological activity through interactions with enzymes or receptors:
Research indicates that some naphthyridines exhibit anticancer properties and potential anti-inflammatory effects due to their ability to modulate key biological targets .
Spectroscopic methods such as Infrared Spectroscopy (IR) and NMR are commonly used to analyze the compound's purity and confirm its identity.
7-Methyl-1,6-naphthyridin-2(1H)-one has several applications in scientific research:
The 1,6-naphthyridine scaffold emerged as a structurally distinct heterocyclic system following its first synthesis in 1958, completing the family of six isomeric diazanaphthalenes. Initially of academic interest, its therapeutic potential became evident through systematic exploration in the late 1990s. Researchers at Universitat Ramon Llull developed novel synthetic protocols for 1,6-naphthyridin-2(1H)-ones from 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles, mirroring methodologies used for pyrido[2,3-d]pyrimidin-7(8H)-ones—scaffolds known to yield nanomolar inhibitors of BCR kinase, DDR2, and HCV. This methodological breakthrough enabled efficient diversification, propelling the scaffold into drug discovery pipelines [1].
Database analyses reveal explosive growth in 1,6-naphthyridin-2(1H)-one derivatives, with over 17,000 compounds documented by 2021, primarily in patent literature (~46% of 970 references for unsaturated variants). This expansion underscores the scaffold’s versatility in addressing diverse biological targets. The evolution accelerated with the identification of isoform-specific kinase inhibitors, positioning 1,6-naphthyridines alongside classical privileged structures like quinoline and benzimidazole in modern medicinal chemistry [1] [3].
Naphthyridines comprise six bicyclic isomers classified as 1,X-naphthyridines (X=5,6,7,8) and 2,X-naphthyridines (X=6,7). Each isomer exhibits distinct electronic distributions and hydrogen-bonding capabilities, translating to unique target affinities:
Table 1: Bioactivity Profiles of Key Naphthyridine Isomers
Isomer | Representative Drug | Primary Therapeutic Area | Key Structural Determinants |
---|---|---|---|
1,8-Naphthyridine | Nalidixic acid, Gemifloxacin | Anti-infectives | C3-carboxylic acid; C4-ketone; C6,C7 substitutions |
1,6-Naphthyridine | PI3K/mTOR inhibitors | Oncology, Immunology | N1-substitution; C7/C8 modifications; C3-C4 saturation |
1,5-Naphthyridine | Selpercatinib (RET inhibitor) | Oncology | C2,C3-diaminopyrimidine mimicry |
2,7-Naphthyridine | CB2 receptor ligands | Neurological/Immunological disorders | C3-carboxamide stereochemistry |
The 1,6-naphthyridin-2(1H)-one subtype exists as two pharmacologically distinct tautomers governed by C3-C4 bond saturation:
Substituent positioning profoundly influences bioactivity:
The strategic incorporation of a methyl group at C7 transforms the 1,6-naphthyridin-2(1H)-one scaffold into a high-precision pharmacophore. This modification achieves three critical objectives:
Steric Optimization for Kinase Pockets: The 7-methyl group occupies a hydrophobic subpocket in PI3Kγ’s affinity region (Met804, Ala805, Lys802), enhancing van der Waals contacts without steric clash. Molecular docking confirms a 30% increase in binding energy compared to unmethylated analogs, rationalizing the sub-nanomolar potency of derivatives like 7-amino-5-methyl-1,6-naphthyridin-2(1H)-one against PI3Kα (IC₅₀ = 12 nM) and mTOR (IC₅₀ = 28 nM) [2] [4].
Metabolic Stabilization: Methylation at C7 blocks cytochrome P450-mediated oxidation at this electron-rich position, extending plasma half-life (t₁/₂ > 6h in microsomal assays) while maintaining aqueous solubility (cLogP ≈ 2.5) [3].
Synthetic Versatility: The C7 methyl serves as a handle for further functionalization. Halogenation (e.g., bromination) enables cross-coupling reactions to introduce aryl, heteroaryl, or alkynyl pharmacophores. Alternatively, oxidation generates aldehyde intermediates for reductive amination, facilitating amine diversity [1].
Table 2: Structural and Physicochemical Properties of 7-Methyl-1,6-naphthyridin-2(1H)-one
Property | Value/Range | Methodology | Biological Implication |
---|---|---|---|
Planarity (RMSD) | <0.02 Å from plane | X-ray crystallography [6] | Optimal ATP-pocket insertion |
Hydrogen Bond Capacity | 2 acceptors (N6, O2); 1 donor (N1) | Computational modeling | Competitive ATP binding |
logP | 1.8–2.3 | Chromatographic measurement | Balanced permeability/solubility |
Crystal System | Monoclinic (P2₁/c) | Single-crystal XRD [6] | Predictable solid-formulation properties |
Tautomerization Energy | ΔG = 2–5 kcal/mol | DFT calculations [6] | Stable enol form predominates in physiological conditions |
The pharmacophore’s versatility is evidenced by its role in diverse therapeutic agents:
Synthetic accessibility underpins its utility. Efficient routes include:
These features establish 7-methyl-1,6-naphthyridin-2(1H)-one as a multipurpose scaffold capable of directed evolution toward diverse target classes through rational substitution patterning.
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8